molecular formula C7H15ClO3S B13519714 3-Isopropoxy-2-methylpropane-1-sulfonyl chloride

3-Isopropoxy-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13519714
M. Wt: 214.71 g/mol
InChI Key: RBKIIIKXLCPBRZ-UHFFFAOYSA-N
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Description

3-Isopropoxy-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-isopropoxy-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Isopropoxy-2-methylpropane-1-sulfonic acid+SOCl23-Isopropoxy-2-methylpropane-1-sulfonyl chloride+SO2+HCl\text{3-Isopropoxy-2-methylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Isopropoxy-2-methylpropane-1-sulfonic acid+SOCl2​→3-Isopropoxy-2-methylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under specific conditions.

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis or reduction.

Scientific Research Applications

3-Isopropoxy-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-2-methylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound can also participate in various catalytic processes, where it acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropanesulfonyl chloride
  • 2-Methylpropane-1-sulfonyl chloride
  • 3-Isopropoxypropane-1-sulfonyl chloride

Uniqueness

3-Isopropoxy-2-methylpropane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective reactions where other sulfonyl chlorides may not be as effective.

Properties

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

IUPAC Name

2-methyl-3-propan-2-yloxypropane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO3S/c1-6(2)11-4-7(3)5-12(8,9)10/h6-7H,4-5H2,1-3H3

InChI Key

RBKIIIKXLCPBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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